5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate is a nitrogen-containing heterocyclic compound It features a pyridine ring fused to a pyrazine ring, with a methyl group at the 5-position and a perchlorate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate typically involves the cyclization of appropriate precursors. One common method includes the cyclization of a pyridine derivative with a pyrazine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism by which 5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines
- 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines
Uniqueness
5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate is unique due to its specific structural features and the presence of a perchlorate counterion. This distinguishes it from other similar compounds, which may have different substituents or counterions, leading to variations in their chemical and biological properties.
Properties
CAS No. |
63858-88-8 |
---|---|
Molecular Formula |
C8H10ClN3O4 |
Molecular Weight |
247.63 g/mol |
IUPAC Name |
5-methyl-6H-pyrido[2,3-b]pyrazin-4-ium;perchlorate |
InChI |
InChI=1S/C8H9N3.ClHO4/c1-11-6-2-3-7-8(11)10-5-4-9-7;2-1(3,4)5/h2-5H,6H2,1H3;(H,2,3,4,5) |
InChI Key |
QTIJZAZMXRDLSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=CC2=NC=C[NH+]=C21.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.